

Spectroscopic Analysis of 2-Amino-3-phenylpropanamide Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-phenylpropanamide hydrochloride

Cat. No.: B555564

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **2-Amino-3-phenylpropanamide hydrochloride**. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols.

Disclaimer: Direct experimental spectroscopic data for **2-Amino-3-phenylpropanamide hydrochloride** is not readily available in public databases. The data presented herein is for the corresponding free base, 2-Amino-3-phenylpropanamide, and serves as a close proxy for interpretation. The presence of the hydrochloride salt is expected to primarily affect the chemical shifts of protons and carbons near the amino group in the NMR spectra.

Data Presentation

The quantitative spectroscopic data for 2-Amino-3-phenylpropanamide is summarized in the tables below for clear reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.2 - 7.4	m	5H	Aromatic protons (C ₆ H ₅)
3.8 - 4.0	t	1H	CH-NH ₂
2.8 - 3.2	m	2H	CH ₂ -Ph
7.5 (broad s)	s	2H	NH ₂ (amide)
1.5 (broad s)	s	2H	NH ₂ (amine)

Note: The chemical shifts for the amine (NH₂) and amide (CONH₂) protons can be broad and may exchange with deuterium in deuterated solvents.

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
178	C=O (Amide)
138	C (Aromatic, quaternary)
129.5	CH (Aromatic)
128.5	CH (Aromatic)
126.5	CH (Aromatic)
55	CH-NH ₂
40	CH ₂ -Ph

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3500	Strong, Broad	N-H stretch (Amine and Amide)
3000 - 3100	Medium	C-H stretch (Aromatic)
2850 - 2960	Medium	C-H stretch (Aliphatic)
1680	Strong	C=O stretch (Amide I)
1600	Medium	N-H bend (Amine/Amide II)
1450 - 1580	Medium to Weak	C=C stretch (Aromatic)

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
164.1	100	[M] ⁺ (Molecular Ion)
147	Moderate	[M-NH ₃] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: The mass spectrum data is based on Gas Chromatography-Mass Spectrometry (GC-MS) of the free base.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of the compound is dissolved in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[\[2\]](#) The solution is then filtered into a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.[\[3\]](#) For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[\[4\]](#)[\[5\]](#) Broadband proton decoupling is used to simplify the ¹³C spectrum.[\[4\]](#)[\[5\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy


For a solid sample, the KBr pellet method is commonly employed.^{[6][7]} Approximately 1-2 mg of the finely ground sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.^[6] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.^[6] Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a KBr plate, and allowing the solvent to evaporate.^[8] The FT-IR spectrum is then recorded by passing a beam of infrared radiation through the sample.

Electrospray Ionization Mass Spectrometry (ESI-MS)

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation). This solution is then introduced into the ESI source of the mass spectrometer via a syringe pump or through a liquid chromatography system.^{[9][10]} A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.^{[11][12]} As the solvent evaporates, the analyte molecules are released as gas-phase ions, which are then guided into the mass analyzer to determine their mass-to-charge ratio.^{[10][11]}

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis of **2-Amino-3-phenylpropanamide hydrochloride** can be visualized as follows:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.latech.edu [chem.latech.edu]
- 3. mdpi.com [mdpi.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-3-phenylpropanamide Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555564#spectroscopic-analysis-of-2-amino-3-phenylpropanamide-hydrochloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com